molecular formula C21H18BrN3S B2861535 4-{[(3-BROMOPHENYL)METHYL]SULFANYL}-2-(2,4-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZINE CAS No. 1223902-05-3

4-{[(3-BROMOPHENYL)METHYL]SULFANYL}-2-(2,4-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZINE

Cat. No.: B2861535
CAS No.: 1223902-05-3
M. Wt: 424.36
InChI Key: LIPRUCAHWZPCLI-UHFFFAOYSA-N
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Description

4-{[(3-BROMOPHENYL)METHYL]SULFANYL}-2-(2,4-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZINE is a complex organic compound that belongs to the class of pyrazolopyrazines This compound is characterized by the presence of a bromophenyl group, a dimethylphenyl group, and a pyrazolopyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[(3-BROMOPHENYL)METHYL]SULFANYL}-2-(2,4-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution may introduce new functional groups such as halides or amines.

Scientific Research Applications

4-{[(3-BROMOPHENYL)METHYL]SULFANYL}-2-(2,4-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZINE has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(3-BROMOPHENYL)METHYL]SULFANYL}-2-(2,4-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZINE involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(3-BROMOPHENYL)METHYL]SULFANYL}-2-(2,4-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZINE is unique due to its specific combination of functional groups and structural features

Biological Activity

The compound 4-{[(3-bromophenyl)methyl]sulfanyl}-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine is a member of the pyrazolo[1,5-a] class of compounds, known for their diverse biological activities. This article focuses on the biological activity of this specific compound, examining its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a unique structure that includes a pyrazolo[1,5-a]pyrazine core substituted with a bromophenyl group and a dimethylphenyl group. The presence of the sulfanyl group enhances its potential reactivity and biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a] compounds. For instance, derivatives with similar structures have been shown to exhibit significant cytotoxic effects against various cancer cell lines. The MTT assay results indicate that compounds related to pyrazolo[1,5-a]pyrazine can outperform traditional chemotherapeutics like cisplatin in certain contexts.

  • Mechanism of Action :
    • Induction of apoptosis through caspase activation (caspase-3, -8, and -9) has been documented in related compounds. These pathways are critical for programmed cell death in cancer therapy.
    • Compounds also demonstrated the ability to inhibit NF-κB signaling pathways while promoting tumor suppressor mechanisms involving p53 and Bax proteins .

Antioxidant Properties

The antioxidant capacity of pyrazolo derivatives has been explored through various assays measuring their ability to scavenge free radicals. The total antioxidant capacity and iron-reducing power assays have shown promising results for compounds structurally similar to this compound.

  • Key Findings :
    • Compounds exhibited significant DPPH and ABTS radical scavenging activities.
    • The antioxidant properties suggest potential applications in preventing oxidative stress-related diseases .

Anti-inflammatory Activity

Pyrazolo[1,5-a] derivatives have also been investigated for their anti-inflammatory effects. Some studies reported that these compounds can inhibit pro-inflammatory cytokines and modulate NF-κB activity.

  • Research Insights :
    • In vitro assays demonstrated dose-dependent inhibition of LPS-induced inflammation markers.
    • Compounds were effective at concentrations below 50 µM, indicating high potency .

Summary of Research Findings

StudyBiological ActivityKey Findings
AntioxidantSignificant DPPH and ABTS scavenging activity; good iron-reducing power.
AnticancerStronger cytotoxicity than cisplatin in breast cancer cell lines; apoptosis induction via caspases.
Anti-inflammatoryInhibition of NF-κB/AP-1 reporter activity; effective at low concentrations.

Case Studies

  • Cytotoxicity in Breast Cancer : A study investigated the effects of similar pyrazolo compounds on MCF-7 and MDA-MB-231 breast cancer cell lines, revealing significant cytotoxicity and apoptosis induction through mitochondrial pathways.
  • Antioxidant Efficacy : Another research effort focused on the antioxidant capabilities of pyrazolo derivatives, demonstrating their effectiveness in reducing oxidative stress markers in vitro.

Properties

IUPAC Name

4-[(3-bromophenyl)methylsulfanyl]-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN3S/c1-14-6-7-18(15(2)10-14)19-12-20-21(23-8-9-25(20)24-19)26-13-16-4-3-5-17(22)11-16/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPRUCAHWZPCLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC(=CC=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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